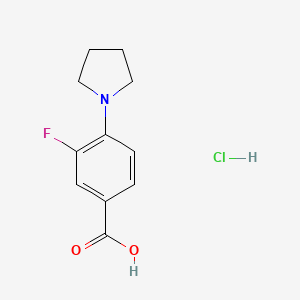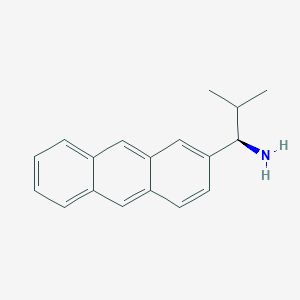
(1R)-1-(2-Anthryl)-2-methylpropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a chiral amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anthracene group imparts unique photophysical properties, making it a subject of study in photochemistry and photophysics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoanthracene and ®-2-methylpropylamine.
Grignard Reaction: 2-Bromoanthracene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with ®-2-methylpropylamine under anhydrous conditions to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize yield and purity.
Purification: Advanced purification techniques like column chromatography or recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: N-substituted amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Anthryl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with molecular targets through:
Binding: The anthracene moiety can intercalate into DNA, affecting its function.
Pathways: The compound can modulate signaling pathways by interacting with specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2-Anthryl)-2-methylpropanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(2-Anthryl)-2-methylpropanoic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Photophysical Properties: The presence of the anthracene group imparts unique photophysical properties.
Chirality: The chiral center in (1R)-1-(2-Anthryl)-2-methylpropylamine adds to its uniqueness, influencing its interactions with biological targets.
Eigenschaften
Molekularformel |
C18H19N |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
XYRDBHHDUROQIL-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Kanonische SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


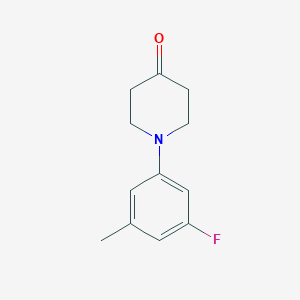
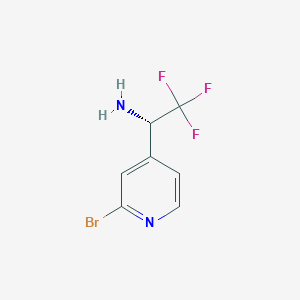
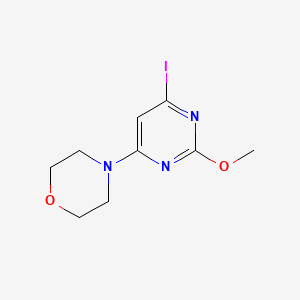
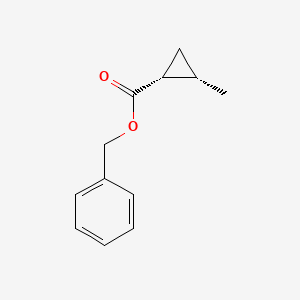
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

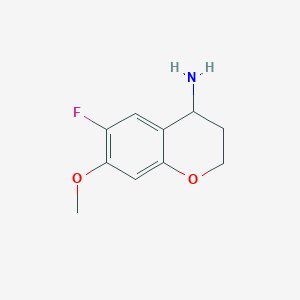
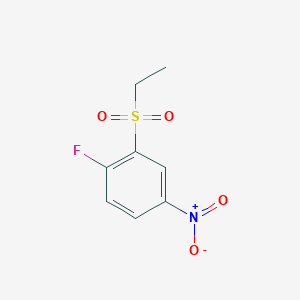
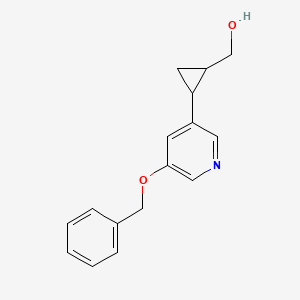
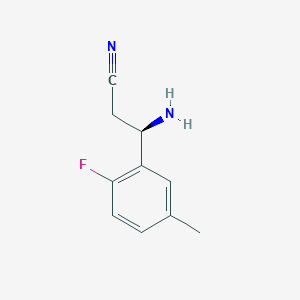
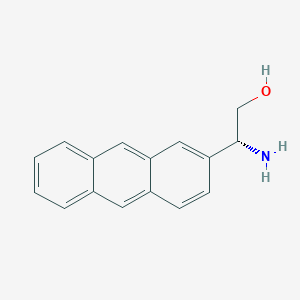
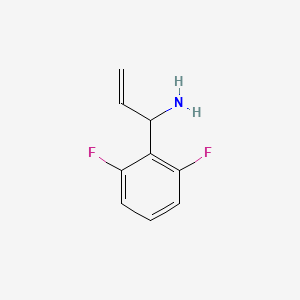
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
